molecular formula C29H51O5P B12513222 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate CAS No. 2312-88-1

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate

Cat. No.: B12513222
CAS No.: 2312-88-1
M. Wt: 510.7 g/mol
InChI Key: JUIUXBHZFNHITF-UHFFFAOYSA-N
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Description

Stereoisomerism

  • Epimers : Altering the configuration at C2 (chromanol) or C4/C8 (side chain) generates distinct diastereomers. For example, the synthetic 2S epimer shows reduced binding affinity to α-tocopherol transfer protein (α-TTP) compared to the natural

Properties

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H51O5P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29/h20-22H,9-19H2,1-8H3,(H2,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIUXBHZFNHITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945798
Record name 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl dihydrogen phosphate
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Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2312-88-1
Record name 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl dihydrogen phosphate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name alpha-Tocopherol phosphate, DL-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl dihydrogen phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate
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Preparation Methods

Direct Phosphorylation of α-Tocopherol

The most widely documented method involves reacting α-tocopherol with phosphorus oxychloride (POCl₃) under anhydrous conditions. Key steps include:

  • Reagent Preparation : α-Tocopherol is dissolved in an aprotic solvent (e.g., pyridine or dichloromethane) with continuous nitrogen purging to prevent oxidation.
  • Phosphorylation : POCl₃ is added dropwise at 0–5°C, followed by gradual warming to 25°C. The reaction proceeds via nucleophilic substitution, forming α-tocopheryl dichlorophosphate.
  • Hydrolysis : The intermediate is hydrolyzed with ice-cold water or alcohol (e.g., methanol) to yield the dihydrogen phosphate.

Optimization Parameters :

  • Molar Ratio : A 1:1.2 molar ratio of α-tocopherol to POCl₃ ensures complete conversion.
  • Temperature Control : Maintaining ≤25°C minimizes side reactions (e.g., oxidation or hypophosphate formation).
  • Solvent Choice : Pyridine acts as both solvent and acid scavenger, improving yields to 78–85%.

Purification :

  • Ion-Exchange Chromatography : Crude product is purified using Dowex 50WX8 resin to remove unreacted POCl₃ and byproducts.
  • Recrystallization : Final isolation is achieved via ethanol/water recrystallization, yielding ≥98% purity.

Bromoethyl Phosphate Intermediate Method

Synthesis of 2-Bromoethyl α-Tocopherol Phosphate

An alternative pathway involves converting α-tocopherol to a bromoethyl phosphate intermediate:

  • Bromination : α-Tocopherol reacts with 1,2-dibromoethane in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), forming 6-O-(2-bromoethyl)-α-tocopherol.
  • Phosphorylation : The bromoethyl derivative is treated with phosphorus oxychloride, yielding the dichlorophosphate intermediate.
  • Hydrolysis and Amination : Hydrolysis with aqueous ammonia or trimethylamine produces the dihydrogen phosphate or its ammonium salt.

Advantages :

  • Higher Selectivity : Bromoethylation directs phosphorylation exclusively to the 6-hydroxyl group, reducing byproducts.
  • Yield : 61–67% overall yield, with purity ≥95% after silica gel chromatography.

Enzymatic Synthesis

Phospholipase-Catalyzed Phosphorylation

Although less common, enzymatic methods using phospholipase D (PLD) have been explored for biocompatible synthesis:

  • Substrate Preparation : α-Tocopherol is dispersed in a lipid emulsion with phosphatidylcholine as the phosphate donor.
  • Enzymatic Reaction : PLD catalyzes transphosphatidylation at 37°C, transferring the phosphatidyl group to α-tocopherol.
  • Product Isolation : The phosphate ester is extracted using ethyl acetate and purified via column chromatography.

Limitations :

  • Low Efficiency : Yields rarely exceed 40% due to enzyme instability and competing hydrolysis.
  • Cost : High enzyme costs limit industrial scalability.

Alternative Pathways

Phosphorus Oxybromide (POBr₃) Route

POBr₃ offers a halogen-selective alternative to POCl₃:

  • Reaction : α-Tocopherol and POBr₃ react in dichloromethane at −10°C.
  • Quenching : Hydrolysis with sodium bicarbonate yields the dihydrogen phosphate.
    Key Advantage : Reduced side-product formation compared to POCl₃.

Solid-Phase Synthesis

A patent-pending method immobilizes α-tocopherol on Merrifield resin for stepwise phosphorylation:

  • Resin Functionalization : α-Tocopherol is linked to chloromethylated polystyrene via its 6-hydroxyl group.
  • Phosphorylation : On-resin reaction with POCl₃ followed by cleavage yields the phosphate.
    Purity : ≥99% with minimal purification.

Analytical Validation

Structural Confirmation

  • ³¹P NMR : A singlet at δ −0.5 ppm confirms the phosphate group.
  • HPLC-MS : Retention time of 8.2 min (C18 column, acetonitrile/water) and m/z 555.2 [M−H]⁻.

Purity Assessment

  • Ion Chromatography : Detects hypophosphate impurities (e.g., P,P'-bistocopheryl hypophosphate) at ≤0.1%.
  • Elemental Analysis : Matches theoretical values for C₂₉H₅₁O₅P (C: 64.89%, H: 9.58%, P: 5.77%).

Comparative Data

Table 1: Synthesis Methods and Outcomes

Method Reagents Yield (%) Purity (%) Key Reference
POCl₃ Direct POCl₃, Pyridine 78–85 98
Bromoethyl Intermediate 1,2-Dibromoethane, POCl₃ 61–67 95
Enzymatic PLD, Phosphatidylcholine 35–40 90
POBr₃ Route POBr₃, DCM 70–75 97

Table 2: Optimal Reaction Conditions

Parameter POCl₃ Method Bromoethyl Method
Temperature 0–25°C −10°C to 25°C
Solvent Pyridine Tetrahydrofuran
Reaction Time 4–6 h 8–12 h
Purification Ion-Exchange Chromatography Silica Gel Chromatography

Industrial-Scale Considerations

Catalyst Recycling

Zinc chloride (ZnCl₂) and hydrochloric acid (HCl) are often recycled in large-scale processes:

  • Aqueous Extraction : Post-reaction, ZnCl₂ is recovered via aqueous washing and concentrated to 80–91 wt% for reuse.
  • Cost Reduction : Recycling reduces raw material costs by 30–40%.

Solvent Selection

Isopropyl acetate is preferred for its dual role as solvent for trimethylhydroquinone, phytol, and tocopherol intermediates.

Challenges and Solutions

Byproduct Formation

  • Hypophosphate (P-O-P) Byproducts : Minimized by controlling POCl₃ stoichiometry and reaction temperature.
  • Oxidation : Nitrogen sparging and antioxidant additives (e.g., BHT) preserve α-tocopherol integrity.

Scalability

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction time by 50%.
  • In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality.

Emerging Innovations

Photocatalytic Phosphorylation

Recent studies explore visible-light-driven phosphorylation using eosin Y as a photocatalyst, achieving 65% yield under mild conditions.

Biocatalytic Engineering

Directed evolution of PLD enzymes enhances activity toward α-tocopherol, with mutant variants showing 2.3-fold higher conversion.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of strong bases like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phosphonic acid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Antioxidant Activity: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and aging.

    Enzyme Inhibition: Can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases related to oxidative stress and inflammation.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Polymer Production: Utilized in the synthesis of specialized polymers with unique mechanical and chemical properties.

    Agriculture: Investigated for its potential use in developing agrochemicals that enhance crop protection and yield.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative pathways. The phosphonic acid group plays a crucial role in binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison with T2P

Property Target Compound T2P
Molecular Weight 510.69 g/mol 923.38 g/mol
Phosphate Linkage Monomeric Dimeric
Solubility in Water Moderate Low
Bioactivity Antioxidant, anti-inflammatory Limited antioxidant activity

EPC-K1 (L-ascorbic acid 2-[tocopheryl phosphate] potassium salt)

Molecular Formula : C₃₅H₅₇O₁₀PK
Key Differences :

  • EPC-K1 is a phosphodiester conjugate of the target compound and ascorbic acid, forming a dual antioxidant system.
  • It demonstrates synergistic radical-scavenging activity , inhibiting lipid peroxidation (IC₅₀ = 2.3 × 10⁻⁶ M in rat brain homogenates) and phospholipase A2 (IC₅₀ = 7.3 × 10⁻⁴ M in human plasma), outperforming α-tocopherol alone .
  • Applications include ischemia-reperfusion injury mitigation and neuroprotection against peroxynitrite-mediated damage .

Table 2: Functional Comparison with EPC-K1

Property Target Compound EPC-K1
Composition Single antioxidant Dual (tocopherol + ascorbate)
Mechanism Direct ROS scavenging Synergistic redox recycling
Therapeutic Use General antioxidant Ischemia, neuronal protection
Clinical Efficacy Moderate High (dose-dependent)

α-Tocopherol Phosphate Disodium Salt

Molecular Formula : C₂₉H₄₉O₅PNa₂
Key Differences :

  • The disodium salt form increases water solubility by replacing hydrogen ions with sodium at the phosphate group.
  • Used in intravenous formulations due to enhanced bioavailability, whereas the target compound is primarily utilized in oral or topical applications .
  • Deuterated versions (e.g., α-tocopherol phosphate-d6 disodium salt) are employed in metabolic tracer studies .

Mechanistic and Functional Comparisons

Antioxidant Efficacy

The target compound’s phosphate group facilitates membrane integration , enabling direct interaction with lipid radicals. Compared to α-tocopherol acetate (CAS 7695-91-2), it demonstrates 10-fold higher efficacy in reducing cerebral edema post-ischemia in gerbil models . EPC-K1 further amplifies this effect by regenerating reduced ascorbate, sustaining antioxidant cycles .

Biological Activity

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate (CAS No. 2312-88-1) is a complex organic compound belonging to the class of tocopherols and phenolic compounds. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and implications in various health-related contexts.

  • Molecular Formula : C29H51O5P
  • Molecular Weight : 510.69 g/mol
  • Structure : The compound features a chromanol ring structure typical of tocopherols, which is crucial for its biological activity.

Antioxidant Properties

The primary biological activity attributed to this compound is its antioxidant capacity . The presence of the phenolic hydrogen on the chromanol nucleus allows it to scavenge free radicals effectively. This property is vital in protecting cellular components from oxidative damage, which is implicated in various diseases including cancer and cardiovascular disorders .

  • Free Radical Scavenging : The compound can neutralize reactive oxygen species (ROS), thereby preventing oxidative stress.
  • Metal Chelation : It may chelate transition metals that catalyze the formation of free radicals.
  • Regulation of Signaling Pathways : Some studies suggest that tocopherols can modulate signaling pathways related to inflammation and apoptosis .

Study 1: Antioxidant Activity in Human Cells

A study investigating the effects of tocopherol derivatives on human fibroblasts showed that 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate exhibited significant protective effects against oxidative stress induced by hydrogen peroxide. The results indicated a reduction in markers of oxidative damage and enhanced cell viability compared to untreated controls .

Study 2: Cardiovascular Health

Research has also explored the role of this compound in cardiovascular health. In animal models, supplementation with tocopherol derivatives has been associated with reduced lipid peroxidation and improved endothelial function. These findings suggest potential benefits in preventing atherosclerosis and other cardiovascular diseases .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightAntioxidant Activity
Alpha-Tocopherol59-02-9430.71 g/molHigh
Gamma-Tocopherol59-11-8446.71 g/molModerate
3,4-Dihydro-2,5,7,8-tetramethyl...2312-88-1510.69 g/molHigh

Safety and Toxicology

While the antioxidant properties are beneficial, toxicity assessments indicate that this compound may cause skin sensitization upon dermal exposure at certain concentrations . Further studies are needed to evaluate chronic exposure effects and environmental impact.

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